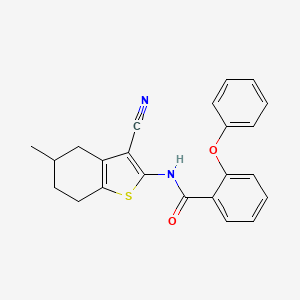

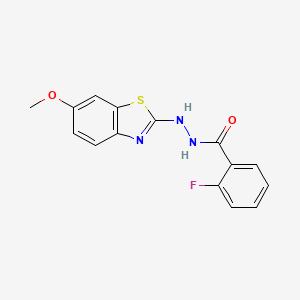

![molecular formula C5H11Cl2NO B2390937 [(2S,4S)-4-氯吡咯烷-2-基]甲醇;盐酸盐 CAS No. 2287236-66-0](/img/structure/B2390937.png)

[(2S,4S)-4-氯吡咯烷-2-基]甲醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in the literature . The review includes synthetic strategies used for ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . It also includes functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride” is similar to that of “[(2S,4S)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride” with a molecular weight of 155.6 . The linear formula is C5H11ClFNO .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride” are similar to those of “[(2S,4S)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride”. It is a solid at room temperature and should be stored in a dry and cool place .科学研究应用

合成和化学性质

[(2S,4S)-4-氯吡咯烷-2-基]甲醇;盐酸盐是合成化学中感兴趣的化合物,特别是在吡咯烷衍生物的合成中。例如,N-取代的4-甲基-2-吡咯烷酮与甲醇中的碱性甲氧基反应会导致5-甲氧基-3-吡咯烯-2-酮的形成,展示了氯吡咯烷-2-基化合物在生成用于农药或药物化合物的有价值中间体方面的潜力 (Ghelfi et al., 2003)。此外,基于相关结构的盐酸盐晶体研究有助于理解晶体材料中结构和磁性质之间的关系,突显了氯吡咯烷基化合物在材料科学中的广泛相关性 (Yong et al., 2013)。

生物催化和绿色化学

使用氯吡咯烷-2-基化合物的生物催化过程在可持续化学中显示出潜力。例如,在液-液两相微反应系统中,通过全细胞生物催化合成S-(4-氯苯基)-(吡啶-2-基)甲醇,提供了一种绿色、经济、高效的合成方法。该过程受益于有机相中底物/产物的原位积累,提高了底物耐受性,减少了产物抑制和毒性,同时在显著减少的反应时间内实现了高产率和对映选择性 (Chen et al., 2021)。

用于制药合成的手性中间体

氯吡咯烷-2-基化合物还用作制药中的手性中间体。使用新分离的克鲁维酵母在水相两相体系中合成抗过敏药贝他组胺的一个关键手性中间体的生产是一个显著的例子。该过程展示了微生物细胞催化对(4-氯苯基)-(吡啶-2-基)甲酮的立体选择性还原,获得高对映选择性和产率,提高了微生物细胞在过程中的底物耐受性和生物相容性 (Ni et al., 2012)。

属性

IUPAC Name |

[(2S,4S)-4-chloropyrrolidin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCABKLLVIZSQX-FHAQVOQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CO)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3,4-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2390856.png)

![N-[[(1S,2R)-2-Hydroxycyclohexyl]methyl]-N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide](/img/structure/B2390859.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390860.png)

![4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2390862.png)

![3-methoxy-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2390870.png)

![3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2390871.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390876.png)